Fmoc-(4-aminomethylphenyl)acetic acid
Description
Contextualization within Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. lgcstandards.com This allows for the easy removal of excess reagents and by-products by simple filtration and washing. lgcstandards.com
The Fmoc strategy, one of the two main approaches to SPPS, uses the base-labile Fmoc group to temporarily protect the α-amino group of the incoming amino acid. americanpeptidesociety.orglgcstandards.com The synthesis cycle consists of two main steps:
Deprotection: The Fmoc group is removed from the resin-bound peptide chain using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. altabioscience.comuci.edu
Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine, extending the peptide chain. youtube.com
This cycle is repeated until the desired peptide sequence is assembled. Fmoc-(4-aminomethylphenyl)acetic acid is incorporated into this process just like any other Fmoc-protected amino acid, allowing for its integration at any desired position within the peptide sequence. chemimpex.com
Role as a Non-Natural Amino Acid or Linker Building Block in Peptide Chemistry
This compound is classified as a non-natural or non-proteinogenic amino acid because it is not one of the 20 common amino acids found in naturally occurring proteins. The incorporation of such unnatural amino acids is a powerful strategy in drug discovery and materials science. sigmaaldrich.com They are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have enhanced properties such as increased stability, higher potency, and better bioavailability. sigmaaldrich.com
The unique structure of this compound also allows it to function as a linker or spacer. In this capacity, it can be used to connect a peptide chain to another molecule, such as a fluorescent dye, a drug molecule for targeted delivery, or a solid support. chemimpex.comsigmaaldrich.com This application is crucial in fields like bioconjugation, where it facilitates the creation of antibody-drug conjugates and diagnostic tools. chemimpex.com
Historical Development and Significance in Orthogonal Protecting Group Strategies
The development of modern peptide synthesis is a story of advancing protecting group chemistry. lgcstandards.compublish.csiro.au While solid-phase synthesis was introduced by R. B. Merrifield in the 1960s, the initial strategy relied on the acid-labile tert-butyloxycarbonyl (Boc) group. publish.csiro.aupeptide.com The base-labile Fmoc group was introduced by Louis A. Carpino and Grace Y. Han in 1970 and was adapted for solid-phase synthesis in the late 1970s by researchers including Eric Atherton and Bob Sheppard. lgcstandards.compeptide.comnih.gov
The adoption of the Fmoc group was a landmark development because it enabled a truly "orthogonal" protecting group strategy. nih.gov Orthogonality in this context means that different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. nih.govspringernature.com In Fmoc SPPS, this principle is exemplified by the selective removal of:
The temporary Fmoc group with a mild base (e.g., piperidine). iris-biotech.de
The side-chain protecting groups (often tert-butyl based ) and the linker to the resin with a strong acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis. altabioscience.comiris-biotech.de
This high degree of selectivity minimizes side reactions and is a significant advantage over the older Boc strategy, where the repetitive acid treatments required for Boc removal could also partially cleave side-chain protecting groups. nih.govnih.gov
| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Cleavage Condition |
| Fmoc | Fmoc (Base-labile) | Piperidine | tBu-based (Acid-labile) | TFA (strong acid) |
| Boc | Boc (Acid-labile) | TFA (moderate acid) | Benzyl-based (Acid-labile) | HF (very strong acid) |
Advantages of Fmoc Chemistry for Advanced Peptide Synthesis Methodologies
The Fmoc/tBu strategy is now the method of choice for most peptide synthesis applications due to several key advantages. altabioscience.comnih.gov
Milder Reaction Conditions : The use of mild base for deprotection avoids the harsh, repetitive acid treatments of the Boc protocol. altabioscience.comnih.gov This is particularly beneficial for the synthesis of long or sensitive peptides and those containing modifications that are unstable in acid. altabioscience.comnih.gov For example, the synthesis of peptides containing multiple tryptophan residues, which are prone to acid-catalyzed side reactions, is significantly improved using Fmoc chemistry. nih.gov
Broad Compatibility : The milder conditions are compatible with a wide range of sensitive functionalities, including post-translational modifications like phosphorylation and glycosylation, which were difficult to incorporate using the harsher Boc method. altabioscience.comnih.gov
Ease of Automation and Monitoring : Fmoc SPPS is well-suited for automation. total-synthesis.com The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. publish.csiro.aunih.gov This allows for real-time, spectrophotometric monitoring of the deprotection and coupling steps, providing a useful indicator of synthesis success. nih.gov
Cost and Purity : The widespread adoption of Fmoc SPPS for the large-scale production of therapeutic peptides has led to the availability of very high-quality Fmoc building blocks at a low cost. altabioscience.comnih.gov
These advantages have made Fmoc chemistry an indispensable tool, enabling the routine and efficient synthesis of peptides of significant size and complexity for a vast array of applications in research and medicine. lgcstandards.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H21NO4/c25-13-15-9-11-16(12-10-15)22(23(26)27)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,27) |
InChI Key |
LJQDBLIKMVAQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC=C(C=C4)CN)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc 4 Aminomethylphenyl Acetic Acid and Its Derivatives
Established Synthetic Routes for Fmoc-(4-aminomethylphenyl)acetic acid Synthesis
The most common and established route for the synthesis of this compound involves a two-step process. The first step is the preparation of the precursor, (4-aminomethylphenyl)acetic acid, which is then followed by the protection of the primary amine with the fluorenylmethyloxycarbonyl (Fmoc) group.
The protection of the amino group is typically achieved by reacting (4-aminomethylphenyl)acetic acid with an Fmoc-donating reagent. The most frequently used reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out in a suitable organic solvent, such as dioxane or acetonitrile, in the presence of a base like sodium bicarbonate or N,N-diisopropylethylamine (DIEA) to neutralize the acidic byproducts. The choice of base and solvent can be optimized to maximize the yield and purity of the final product. The reaction progress is often monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the this compound is isolated and purified, typically by crystallization or chromatography.
Precursor Compounds and Intermediate Functionalization Strategies
The primary precursor for the synthesis of this compound is (4-aminomethylphenyl)acetic acid. This precursor itself can be synthesized from various starting materials. A common route starts from 4-cyanophenylacetic acid, where the cyano group is reduced to an aminomethyl group. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Once the (4-aminomethylphenyl)acetic acid precursor is obtained, the key functionalization step is the introduction of the Fmoc protecting group onto the primary amine. This is a critical step as the Fmoc group is essential for its application in SPPS, where it temporarily protects the amine during peptide chain elongation and is selectively removed under basic conditions.
The choice of the Fmoc-donating reagent and the reaction conditions can influence the outcome of the synthesis. For instance, Fmoc-Cl is highly reactive but can sometimes lead to the formation of side products. Fmoc-OSu is generally more stable and often provides cleaner reactions, though it may require longer reaction times or slightly elevated temperatures.
Intermediate functionalization strategies can also be employed to introduce other functionalities onto the phenyl ring or the acetic acid moiety before or after the Fmoc protection. However, for the synthesis of the parent this compound, the primary focus is on the efficient and clean protection of the aminomethyl group.
Synthesis of Analogues and Structurally Modified Derivatives
The versatile scaffold of this compound allows for the synthesis of a wide range of analogues and structurally modified derivatives with tailored properties. These modifications can be introduced at various positions of the molecule to influence its conformation, biological activity, or photophysical properties.
Ring-Substituted and Aromatic Variants (e.g., Azobenzene-containing analogues)
The aromatic ring of this compound provides a platform for introducing various substituents to modulate its properties. For example, the incorporation of an azobenzene (B91143) moiety can impart photoswitchable characteristics to the molecule. Azobenzenes are known to undergo reversible cis-trans isomerization upon irradiation with light of specific wavelengths. The synthesis of such analogues would typically involve the coupling of a suitably functionalized azobenzene precursor to the (4-aminomethylphenyl)acetic acid scaffold, followed by Fmoc protection. These photoswitchable building blocks can then be incorporated into peptides to control their conformation and biological activity with light.
Chiral and Stereoisomeric Analogues
This compound is an achiral molecule as it does not possess a stereocenter. However, chirality can be introduced into its derivatives by modifying the acetic acid side chain. For instance, the introduction of a substituent at the α-carbon of the acetic acid moiety would create a chiral center. The synthesis of such chiral analogues would require stereoselective synthetic methods to obtain the desired enantiomer or diastereomer. This could be achieved through asymmetric synthesis, for example, by using chiral auxiliaries or catalysts. The resulting chiral building blocks could then be used to introduce specific stereochemical constraints in peptides or other bioactive molecules.
Design and Synthesis of β-Turn Mimetics Incorporating the Moiety
The rigid phenylacetic acid scaffold of this compound makes it an attractive candidate for the design and synthesis of β-turn mimetics. β-turns are common secondary structures in proteins and peptides that play crucial roles in molecular recognition and biological activity. By incorporating the this compound moiety into a peptide sequence, it can act as a template to induce a β-turn conformation.
The synthesis of such peptidomimetics is typically carried out using solid-phase peptide synthesis (SPPS). The this compound is coupled to a growing peptide chain on a solid support, and its rigid structure helps to pre-organize the peptide backbone into a turn-like conformation. The design of these mimetics often involves computational modeling to predict the most stable conformations and to optimize the interactions with their biological targets.
Solution-Phase Synthetic Approaches for its Preparation
While solid-phase synthesis is the dominant method for peptide synthesis, solution-phase synthesis offers advantages for the large-scale preparation of single amino acid derivatives like this compound. acs.org In a solution-phase approach, all reactants are dissolved in a suitable solvent, and the reactions are carried out in a homogeneous mixture. acs.org
The synthesis of this compound in solution follows the same general principles as described in the established synthetic routes. The key steps include the reaction of (4-aminomethylphenyl)acetic acid with an Fmoc-donating reagent in the presence of a base. The main difference from solid-phase synthesis is the work-up and purification procedure. In solution-phase synthesis, the product is isolated by extraction, precipitation, or crystallization. google.com
One of the challenges in solution-phase Fmoc chemistry is the removal of byproducts, such as the dibenzofulvene-piperidine adduct that is formed during Fmoc deprotection in peptide synthesis. However, for the synthesis of the Fmoc-protected amino acid itself, this is not a concern as the Fmoc group is the final addition. The purification of the final product can be achieved through recrystallization to obtain a highly pure crystalline solid.
Solid-Phase Approaches for its Preparation and Immobilization on Resins
The immobilization of this compound onto a solid support is the foundational step for its use in solid-phase synthesis. This process leverages the compound's free carboxylic acid group to form a stable covalent bond with an amino-functionalized resin. The choice of resin and coupling methodology is critical and is dictated by the desired cleavage conditions for the final product.
The general process begins with the selection of an appropriate resin, typically an acid-labile support compatible with Fmoc chemistry, such as Rink Amide or Sieber Amide resin. peptide.com These resins possess amino groups that, after swelling in a suitable solvent like N,N-dimethylformamide (DMF), are ready for coupling. uci.edu
The immobilization protocol involves several key steps:
Resin Swelling: The resin is swelled in an appropriate solvent, usually DMF, for a period ranging from 30 minutes to an hour to ensure that the reactive sites within the polymer matrix are accessible. uci.edu
Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is activated to facilitate amide bond formation. This is achieved by using standard peptide coupling reagents. The choice of activating agent can influence reaction efficiency and minimize potential side reactions. luxembourg-bio.com
Coupling to the Resin: The activated building block is then added to the swelled resin, and the mixture is agitated for several hours to drive the coupling reaction to completion. uci.edu The mechanism involves the nucleophilic attack of the resin's free amino group on the activated carboxyl carbon of the building block. luxembourg-bio.com
Capping of Unreacted Sites: Following the coupling step, any unreacted amino groups on the resin are "capped" by acetylation, typically using acetic anhydride. This prevents the formation of deletion sequences in subsequent synthetic steps. peptide.com
Loading Determination: The efficiency of the immobilization, or the resin loading, is quantified by cleaving the Fmoc group from a small, weighed sample of the dried resin and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct. nih.govimperial.ac.uk
The table below summarizes common resins and coupling agents used for the immobilization of carboxylic acids in Fmoc-based solid-phase synthesis.
Table 1: Resins and Coupling Agents for Immobilization
| Category | Component | Function / Use Case |
| Resins | Rink Amide Resin | Generates a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). peptide.com |
| Sieber Amide Resin | Similar to Rink Amide but offers milder cleavage conditions for producing protected peptide amides. peptide.com | |
| Aminomethyl (AM) Resin | Provides a stable linkage that requires harsher cleavage conditions, often with hydrofluoric acid (HF). | |
| Coupling Agents | HBTU / HATU | Aminium-based reagents that rapidly form active esters, promoting efficient coupling. luxembourg-bio.com |
| DIC / HOBt | A carbodiimide/additive combination that effectively activates the carboxylic acid while suppressing racemization. peptide.com | |
| Bases | DIPEA (Hunig's Base) | A non-nucleophilic base used to deprotonate the carboxylic acid and facilitate the coupling reaction. luxembourg-bio.com |
| NMM (N-Methylmorpholine) | An alternative base used in activation and coupling steps. uci.edu |
Strategic Considerations in Building Block Synthesis and Functionalization
The utility of this compound as a building block in solid-phase synthesis is rooted in its structural and chemical properties. Strategic planning is essential for its successful incorporation and subsequent functionalization.
A primary consideration is the purity of the building block . The presence of impurities, such as residual free (4-aminomethylphenyl)acetic acid or acetic acid from the synthetic process, can have significant consequences. Acetic acid, in particular, can act as a capping agent, leading to the irreversible termination of chain growth during subsequent synthetic cycles. nih.gov Therefore, using a highly pure building block (≥99%) is critical to maximize the yield of the desired final product. nih.gov
The core strategic advantage of this building block is the orthogonality of its protecting groups . nih.govyoutube.com The molecule is bifunctional:
The carboxylic acid group is used for initial anchoring to an amino-functionalized solid support.
The aminomethyl group is protected by the base-labile Fmoc group.
This orthogonality allows for a clear synthetic pathway. Once the building block is securely immobilized on the resin via an amide bond, the Fmoc group can be selectively removed with a solution of piperidine (B6355638) in DMF. luxembourg-bio.com This deprotection step exposes a primary amine, which then becomes the reactive site for further functionalization. This new reactive handle can be used to:
Initiate the stepwise synthesis of a peptide chain using standard Fmoc-SPPS protocols. peptide.com
Attach fluorescent labels, biotin (B1667282) tags, or other reporter molecules.
Serve as an attachment point for conjugating the construct to larger molecules or surfaces.
The rigid phenyl ring of the scaffold ensures that the attached synthetic chain is held at a fixed distance from the point of attachment, a feature that can be crucial in the design of bioactive probes, peptidomimetics, and materials for affinity chromatography.
The table below outlines the strategic considerations related to the use of this compound.
Table 2: Strategic Aspects of this compound
| Feature | Strategic Importance | Key Reagents / Conditions |
| Fmoc Group | Provides temporary, base-labile protection of the primary amine. luxembourg-bio.com | 20% Piperidine in DMF for removal. |
| Carboxylic Acid Group | Enables covalent attachment to amino-functionalized solid supports. | Coupling agents (e.g., HATU, DIC/HOBt) for activation. |
| Phenyl Acetic Acid Core | Acts as a rigid, non-peptidic spacer or scaffold. | Stable to standard SPPS conditions (piperidine, TFA). |
| High Purity | Prevents side reactions, such as chain termination by acetic acid contamination, ensuring higher yield and purity of the final product. nih.gov | Quality control via HPLC and other analytical methods. |
| Orthogonal Functionalization | Allows for selective deprotection and subsequent synthesis on the aminomethyl group after immobilization via the carboxyl group. nih.gov | Sequential use of coupling reagents (for immobilization) and deprotection reagents (for functionalization). |
Integration of Fmoc 4 Aminomethylphenyl Acetic Acid in Peptide Synthesis
General Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The process is characterized by the assembly of a peptide chain sequentially while it is covalently attached to an insoluble polymeric support, often referred to as a resin. peptidemachines.com This solid-phase approach simplifies the purification process at each step, as excess reagents and soluble by-products can be removed by simple filtration and washing. du.ac.in
The synthesis cycle consists of two main repeating steps: deprotection and coupling. uci.edu
Deprotection: The process begins with the C-terminal amino acid of the target sequence anchored to the resin. Its α-amino group is temporarily protected by the base-labile Fmoc group. To extend the peptide chain, this Fmoc group is removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This exposes a free amine on the resin-bound amino acid, making it ready for the next coupling step. du.ac.in
Coupling: The next Fmoc-protected amino acid is introduced. Its carboxylic acid group is pre-activated using a coupling reagent to form a highly reactive species. This activated amino acid is then added to the resin, where it reacts with the free amine of the preceding residue to form a stable amide (peptide) bond. luxembourg-bio.com
This cycle of deprotection and coupling is repeated until the desired peptide sequence is fully assembled. peptidemachines.com Any reactive functionalities on the amino acid side chains are protected with acid-labile groups, which remain intact during the base-mediated Fmoc removal. This "orthogonal" protection strategy is a key advantage of the Fmoc/tBu (tert-butyl) approach, as it allows for selective deprotection. du.ac.in
Once the synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). du.ac.in
Mechanistic Aspects of Incorporation into Peptide Sequences
The incorporation of a non-canonical building block like Fmoc-(4-aminomethylphenyl)acetic acid, a β-amino acid derivative, follows the general principles of SPPS but may require specific considerations due to its structure. Its increased chain length and steric bulk compared to α-amino acids can influence reaction kinetics and efficiency.
The formation of the peptide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents have been developed to facilitate this reaction with high efficiency and minimal side reactions, particularly racemization. nih.gov These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.
For sterically demanding couplings, such as those involving non-natural or β-amino acids, more potent coupling reagents are often preferred. sigmaaldrich.com
Phosphonium Reagents: Reagents like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective for difficult couplings.
Aminium/Uronium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are the most widely used coupling reagents due to their high reactivity and ability to suppress racemization, especially when used with an additive like HOBt (Hydroxybenzotriazole). luxembourg-bio.com
The general mechanism involves the reaction of the Fmoc-amino acid with the coupling reagent to form a highly reactive activated ester or acylphosphonium/acyluronium species. This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain, forming the new peptide bond. luxembourg-bio.com A base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to deprotonate the carboxylic acid and neutralize the proton released during the reaction. luxembourg-bio.com
Table 1: Common Coupling Reagents in Fmoc-SPPS
| Reagent Class | Example Reagent | Full Name | Typical Use |
|---|---|---|---|
| Aminium/Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Standard and difficult couplings, low racemization |
| Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Standard couplings |
Achieving near-quantitative yield at every coupling step is crucial for the successful synthesis of long peptides, as incomplete reactions lead to the accumulation of deletion sequences that are difficult to separate from the final product. iris-biotech.de Several factors can be optimized to enhance coupling efficiency.
Reagent Excess: Using a significant molar excess (typically 3- to 5-fold) of the protected amino acid and coupling reagents helps to drive the reaction to completion. uci.edu
Reaction Time: While standard couplings are often complete within 30-60 minutes, the incorporation of bulky or non-natural residues like this compound may require extended reaction times (e.g., 2 hours or more) to ensure complete acylation. sigmaaldrich.com
Solvents: DMF is the most common solvent for SPPS. However, in cases of poor resin swelling or aggregation, alternative solvents like N-Methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts may improve reaction kinetics. sigmaaldrich.com
Monitoring: The completeness of the coupling reaction can be monitored using qualitative colorimetric tests, such as the Kaiser (ninhydrin) test, which detects free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction, while a positive test (blue beads) signifies the presence of unreacted amines, necessitating a second coupling step. iris-biotech.de
During SPPS, the growing peptide chain can fold into secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds. This phenomenon, known as aggregation, can render the N-terminus inaccessible, leading to incomplete deprotection and coupling reactions. sigmaaldrich.com Peptides containing hydrophobic or β-branched amino acids are particularly prone to aggregation.
The incorporation of backbone-modifying building blocks can serve as a strategy to disrupt these secondary structures. While specific data on this compound is limited, the introduction of non-natural amino acids that alter the regular pattern of backbone hydrogen bonding is a known strategy to mitigate aggregation. Other established methods include:
Pseudoproline Dipeptides: Incorporating dipeptides where a serine or threonine is cyclized into an oxazolidine (B1195125) structure temporarily introduces a kink in the peptide backbone, disrupting aggregation. The native structure is restored during final acid cleavage. sigmaaldrich.com
Backbone Protection: Attaching a temporary protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), to a backbone amide nitrogen prevents its participation in hydrogen bonding. sigmaaldrich.com
Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help to disrupt hydrogen-bonded aggregates. sigmaaldrich.com
Generation of Modified Peptides and Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against proteolytic degradation, increased bioavailability, and better receptor affinity. The incorporation of non-natural building blocks like this compound is a primary strategy for creating these novel molecules. researchgate.net
Modifying the peptide backbone is a powerful approach to creating peptidomimetics. This compound is a γ-amino acid analog, meaning there are three carbon atoms separating the amino and carboxyl groups (if one considers the phenyl ring as part of the backbone linker). Its incorporation extends the distance between adjacent residues compared to the standard α-amino acid linkage.
This modification fundamentally alters the peptide's conformational properties:
Altered Secondary Structure: The regular hydrogen bonding patterns that define α-helices and β-sheets are disrupted, leading to the formation of novel, predictable folding patterns known as foldamers. researchgate.net
Increased Proteolytic Stability: Proteases are enzymes that specifically recognize and cleave peptide bonds between L-α-amino acids. Peptides containing backbone modifications, such as the inclusion of β- or γ-amino acids, are often resistant to enzymatic degradation, which can significantly increase their in vivo half-life. researchgate.net
The semi-rigid phenylacetic acid structure of this compound can be used to introduce specific conformational constraints into a peptide chain, making it a valuable tool for designing peptidomimetics with defined three-dimensional structures for targeting protein-protein interactions. researchgate.net
Role in Conformational Control and Structural Scaffolding within Peptides
The incorporation of non-proteinogenic amino acids and peptidomimetic building blocks is a powerful strategy for controlling the three-dimensional structure of peptides. This compound serves as such a building block, introducing a rigid scaffold into the peptide backbone. The phenyl ring and the defined bond angles of the acetic acid moiety restrict the conformational freedom of the peptide chain in its vicinity.
This rigidity can be exploited to induce specific secondary structures, such as β-turns. A β-turn is a crucial structural motif where the peptide chain reverses its direction. By replacing two amino acids in a sequence with a single rigid linker like (4-aminomethylphenyl)acetic acid, a stable turn can be engineered. This is particularly valuable in the design of bioactive peptides, where a specific conformation is often required for receptor binding or enzymatic activity. The diphenylacetylene (B1204595) scaffold is another example of a rigid structure used to create defined conformations in peptide mimetics. nih.gov
Furthermore, the aminomethylphenylacetic acid moiety can act as a structural scaffold to present side chains of neighboring amino acids in a precise spatial orientation. This mimics the function of complex protein domains, allowing for the design of smaller, more stable peptides that retain the biological activity of a larger protein. The defined structure imparted by this building block can also enhance the peptide's resistance to proteolytic degradation, a significant advantage for therapeutic applications. The use of such scaffolds is a key element in the field of peptidomimetics, which aims to create molecules that replicate the structural and functional properties of natural peptides. nih.govescholarship.org
Solid-Phase Cleavage and Deprotection Strategies in Fmoc Chemistry
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild conditions and orthogonality. nih.govresearchgate.netnih.gov The process involves two distinct deprotection steps: the iterative removal of the temporary N-terminal Fmoc group and the final cleavage/deprotection step.
Iterative Fmoc Group Removal: During the stepwise assembly of the peptide chain, the N-terminal Fmoc group must be removed before each new amino acid is coupled. nih.gov This is achieved by treating the peptide-resin with a mild base. nih.gov The most common reagent for this purpose is a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). luxembourg-bio.com The mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring by the base, followed by a β-elimination reaction that releases the free amine of the peptide, carbon dioxide, and dibenzofulvene. luxembourg-bio.com The dibenzofulvene is subsequently trapped by piperidine to prevent side reactions. This deprotection step is typically performed for a few minutes and repeated once to ensure complete removal of the Fmoc group.
Final Cleavage and Side-Chain Deprotection: Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid-phase resin and simultaneously remove all the permanent side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf). biosynth.comnih.gov This is accomplished with a single treatment of a strong acid cocktail. The most widely used acid is Trifluoroacetic acid (TFA).
Because the carbocations generated from the cleavage of side-chain protecting groups can react with sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine, "scavengers" are added to the TFA cocktail to trap these reactive species. The composition of the cleavage cocktail is chosen based on the amino acid composition of the peptide. A common general-purpose cocktail is "Reagent K".
Table 2: Common TFA-Based Cleavage Cocktails for Fmoc SPPS This table is interactive. You can sort and filter the data.
| Reagent Cocktail | Composition (v/v/w) | Scavengers & Their Function |
|---|---|---|
| Standard (95% TFA) | TFA/Water (95:5) | Water : Proton source, helps suppress some side reactions. |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Phenol : Scavenger for trityl and other carbocations. Water : Proton source. Triisopropylsilane (TIS) : Reduces oxidized tryptophan and traps carbocations. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole : Scavengers for various carbocations. Thioanisole : Particularly effective for protecting tryptophan. 1,2-Ethanedithiol (EDT) : Scavenger for trityl groups and reduces methionine sulfoxide. |
After treatment with the cleavage cocktail (typically for 1-3 hours at room temperature), the crude peptide is precipitated from the acidic solution using cold diethyl ether, filtered, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications of Fmoc 4 Aminomethylphenyl Acetic Acid As a Chemical Building Block and Linker
Design and Synthesis of Linkers for Bioconjugation Strategies
The phenylacetic acid core of Fmoc-(4-aminomethylphenyl)acetic acid provides a rigid spacer that is often desirable in linker design for bioconjugation. Linkers play a critical role in connecting a biomolecule, such as an antibody, to a payload, like a drug, ensuring that each component can function effectively.
While direct evidence for the use of this compound in multi-site bioconjugation scaffolds is not extensively detailed in currently available literature, its structure lends itself to such applications. The bifunctional nature of the molecule allows for its attachment to a core scaffold through its carboxylic acid, while the deprotected amine can serve as a point of attachment for a biomolecule or payload. This would enable the creation of scaffolds capable of carrying multiple copies of a specific molecule, potentially enhancing avidity or therapeutic potency. The principles of solid-phase peptide synthesis, where Fmoc-protected amino acids are sequentially added, can be adapted to build such multi-site scaffolds.
Cleavable linkers are essential components of drug delivery systems, designed to release their payload under specific physiological conditions axispharm.comnih.govnih.gov. This compound can serve as a foundational element in the synthesis of such linkers. For instance, the carboxylic acid can be functionalized to incorporate a cleavable moiety, such as a hydrazone or a disulfide bond, which are sensitive to acidic pH or reductive environments, respectively axispharm.com. The amine, after deprotection, can then be conjugated to a cytotoxic drug.
A key strategy in controlled release involves self-immolative linkers, which fragment and release the payload following a cleavage event. The phenylacetic acid backbone of this compound can be incorporated into such systems. For example, it can be part of a para-aminobenzyl carbamate (PABC) system, a common self-immolative spacer in antibody-drug conjugates (ADCs) nih.gov. Upon enzymatic or chemical cleavage of a trigger attached to the para-amino group, a cascade of electronic rearrangements leads to the release of the attached drug.
| Linker Component | Function | Relevant Cleavage Condition |
| Hydrazone | Acid-labile linkage | Low pH (endosomes, lysosomes) |
| Disulfide | Reductively cleavable | High glutathione concentration (intracellular) |
| Peptide | Enzymatically cleavable | Specific proteases (e.g., cathepsins) |
| β-eliminative linker | Spontaneous cleavage | Tunable release based on electronic effects nih.gov |
Development of Chemical Probes and Research Reagents
The versatility of this compound extends to the synthesis of chemical probes, which are indispensable tools for studying biological processes nih.govwhiterose.ac.uk. These probes often require a modular design, incorporating a recognition element, a reporter group, and a reactive handle for attachment, all of which can be facilitated by this building block.
Photoswitchable molecules, which undergo reversible isomerization upon light irradiation, are powerful tools for controlling biological activity with high spatiotemporal precision mdpi.comnih.gov. Azobenzene (B91143) derivatives are a prominent class of photoswitches nih.gov. This compound can be chemically modified to incorporate an azobenzene moiety. For example, the amino group, after deprotection, can be diazotized and coupled with another aromatic ring to form the characteristic N=N double bond of azobenzene. The carboxylic acid can then be used to attach this photoswitchable unit to a peptide or other biomolecule, allowing for light-induced conformational changes that can modulate biological function.
| Photoswitch Type | Triggering Wavelengths | Key Features |
| Azobenzene | UV-A and visible light | Reversible cis-trans isomerization |
| Tetrafluoroazobenzene | Visible light | Enhanced thermal stability of the cis-isomer nih.gov |
| Donor-Acceptor Stenhouse Adducts (DASA) | Visible light | Negative photochromism |
DNA minor groove binders are small molecules that bind to the minor groove of DNA, often with sequence specificity, and can be used to modulate DNA-protein interactions or as delivery agents for therapeutic payloads nih.gov. The phenylacetic acid scaffold of this compound can be elaborated to create molecules with the appropriate curvature and hydrogen bonding capabilities to fit within the DNA minor groove. The Fmoc-protected amine provides a convenient handle for solid-phase synthesis, allowing for the stepwise construction of oligopeptide-like structures known to bind the minor groove.
Boronic acids are known to form reversible covalent bonds with diols, a functionality present in saccharides. This interaction has been widely exploited in the development of sensors for carbohydrates nih.govrsc.orgnih.gov. This compound can be functionalized to incorporate a boronic acid group. For instance, the amino group can be modified to introduce a phenylboronic acid moiety. The resulting compound can then be incorporated into peptides or other scaffolds using its carboxylic acid handle. Such probes can be designed to exhibit a change in fluorescence or other signal upon saccharide binding, enabling the detection and quantification of these important biomolecules. The presence of a nearby amino group can be crucial for enhancing the binding affinity and sensing capabilities of the boronic acid at physiological pH nih.gov.
Functionalization of Polymeric and Material Constructs
The unique chemical architecture of this compound, possessing both a protected primary amine and a carboxylic acid, makes it an ideal candidate for the functionalization of a variety of materials. The Fmoc group provides a temporary protecting group for the amine, which can be selectively removed under mild basic conditions, while the carboxylic acid moiety allows for covalent attachment to surfaces or polymer backbones. This dual functionality enables the precise and site-specific introduction of peptide sequences or other bioactive molecules onto polymeric and other material constructs.
Integration into Peptide-Polymer Hybrid Materials
The creation of peptide-polymer hybrid materials, which combine the biological activity and specificity of peptides with the physical and chemical properties of synthetic polymers, is a rapidly advancing area of materials science. This compound can be utilized as a key linker to facilitate the synthesis of these complex macromolecules.
One common strategy involves the initial incorporation of this compound into a polymer backbone. This can be achieved by reacting the carboxylic acid group of the linker with a suitable functional group on the polymer. For instance, polymers bearing hydroxyl or amine groups can be readily functionalized through esterification or amidation reactions, respectively. Once the linker is attached to the polymer, the Fmoc protecting group can be removed to expose the primary amine. This amine then serves as an initiation point for solid-phase peptide synthesis (SPPS), allowing for the step-wise assembly of a desired peptide sequence directly on the polymer support. This "grafting-from" approach enables the synthesis of well-defined peptide-polymer conjugates with controlled peptide length and sequence.
Another approach is the "grafting-to" method, where a pre-synthesized peptide is attached to a functionalized polymer. In this case, this compound can be incorporated at the C-terminus of the peptide during its synthesis. Following the cleavage of the peptide from the solid support, its C-terminal carboxylic acid, originating from the linker, can be activated and reacted with an amine-functionalized polymer to form a stable amide bond.
The choice of polymer is critical and depends on the desired properties of the final hybrid material. Poly(ethylene glycol) (PEG) is a frequently used polymer due to its biocompatibility, water solubility, and ability to reduce non-specific protein adsorption. The integration of peptides onto PEG chains using linkers like this compound can enhance the pharmacokinetic properties of therapeutic peptides or create novel biomaterials for tissue engineering and drug delivery applications.
Table 1: Examples of Polymers Used in Hybrid Materials with Peptide Linkers
| Polymer | Functional Group for Linker Attachment | Potential Application of Hybrid Material |
| Poly(ethylene glycol) (PEG) | Hydroxyl (-OH), Amine (-NH2) | Drug delivery, anti-fouling surfaces |
| Poly(lactic-co-glycolic acid) (PLGA) | Carboxyl (-COOH) | Biodegradable scaffolds, controlled release |
| Chitosan | Amine (-NH2), Hydroxyl (-OH) | Gene delivery, wound healing |
| Poly(acrylic acid) (PAA) | Carboxyl (-COOH) | pH-responsive materials, bioadhesives |
Strategies for Surface Immobilization and Biosensor Development
The immobilization of biorecognition elements, such as peptides, onto solid surfaces is a fundamental step in the development of various biosensors. This compound provides a versatile tool for the controlled and oriented attachment of peptides to sensor surfaces, which is crucial for maintaining their biological activity and ensuring optimal sensor performance.
A common strategy for modifying surfaces, such as gold electrodes or silicon wafers, involves the formation of self-assembled monolayers (SAMs). The surface is first functionalized with a molecule that can react with the carboxylic acid of this compound. For example, a gold surface can be modified with cysteamine to introduce primary amine groups. The carboxylic acid of the linker can then be activated and coupled to these surface amines. Following this immobilization, the Fmoc group is removed to expose the amine, which then serves as a reactive site for peptide attachment. This can be achieved by either synthesizing the peptide directly on the surface using SPPS or by coupling a pre-synthesized peptide to the surface-bound amine.
This layered approach ensures a high density of uniformly oriented peptides on the sensor surface, which is critical for achieving high sensitivity and specificity in biosensor applications. The phenylacetic acid moiety of the linker provides a rigid spacer that extends the peptide away from the surface, minimizing steric hindrance and improving its accessibility to the target analyte.
Table 2: Surface Immobilization Strategies for Biosensor Development
| Surface Material | Surface Functionalization | Linker Attachment Chemistry | Analyte Detection Principle |
| Gold (Au) | Thiol-based self-assembled monolayers (SAMs) | Amide bond formation | Electrochemical, Surface Plasmon Resonance (SPR) |
| Silicon Dioxide (SiO2) | Silanization (e.g., with APTES) | Amide bond formation | Fluorescence, Quartz Crystal Microbalance (QCM) |
| Carbon Nanotubes (CNTs) | Carboxylation | Amide bond formation | Electrochemical |
| Magnetic Nanoparticles | Amine or Carboxyl functionalization | Amide bond formation | Magnetic separation-based assays |
The use of this compound as a linker in biosensor fabrication allows for the development of highly sensitive and selective detection platforms for a wide range of analytes, from small molecules to large proteins and even whole cells. The ability to precisely control the surface chemistry and the orientation of the immobilized peptides is a key advantage offered by this versatile chemical building block.
Advanced Strategies and Emerging Research Avenues
Microwave-Assisted Peptide Synthesis Incorporating the Compound
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology that significantly accelerates the synthesis process while often improving the purity of the final peptide product. nih.govresearchgate.netcreative-peptides.com The application of microwave energy allows for rapid and efficient heating of the reaction mixture, leading to faster coupling and deprotection steps in Fmoc-based SPPS. nih.govspringernature.com
The incorporation of Fmoc-(4-aminomethylphenyl)acetic acid into peptide sequences can benefit from microwave-assisted methods, particularly in overcoming potential challenges associated with the coupling of this sterically demanding, non-natural building block. Microwave heating can enhance coupling efficiency and reduce aggregation, which can be problematic in longer or more complex peptide sequences. nih.gov
Key Research Findings:
Reduced Synthesis Time: Microwave irradiation can dramatically shorten the time required for both the coupling of this compound and the subsequent Fmoc deprotection steps. nih.govspringernature.com Coupling times can be reduced from hours to minutes, and deprotection times can be similarly decreased. nih.gov
Control of Side Reactions: Optimized microwave protocols can help to control common side reactions in peptide synthesis, such as racemization and aspartimide formation, which is crucial for the synthesis of high-quality, biologically active peptides. nih.govresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Fmoc-SPPS Cycles
| Step | Conventional SPPS (Time) | Microwave-Assisted SPPS (Time) |
| Fmoc Deprotection | 15 - 30 minutes | 3 - 5 minutes |
| Amino Acid Coupling | 30 - 120 minutes | 5 - 10 minutes |
| Washing Steps | Variable | Variable |
Computational Design and Molecular Modeling of Peptide Analogues and Conjugates
Computational design and molecular modeling are indispensable tools for predicting the structural and functional consequences of incorporating non-standard amino acids like (4-aminomethylphenyl)acetic acid into peptides. mdpi.comnih.gov These in silico approaches can guide the design of novel peptide analogues and conjugates with desired properties, such as enhanced binding affinity, improved stability, or specific conformational constraints. nih.govnih.gov
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be employed to understand how the introduction of the (4-aminomethylphenyl)acetic acid moiety influences the peptide's secondary and tertiary structure, its flexibility, and its interactions with biological targets. researchgate.netbyu.edu
Key Research Findings:
Conformational Analysis: Molecular modeling can predict the preferred conformations of peptides containing (4-aminomethylphenyl)acetic acid, providing insights into how this building block can be used to induce specific structural motifs, such as turns or helices.
Binding Affinity Prediction: By simulating the interaction of a peptide analogue with its target receptor, computational methods can estimate the binding free energy, helping to prioritize the synthesis of candidates with the highest predicted affinity.
Parameterization of Non-Standard Residues: A critical aspect of modeling peptides with unnatural amino acids is the development of accurate force field parameters for the novel residue. This involves quantum mechanical calculations to determine properties like partial charges and bond parameters, ensuring the reliability of the molecular simulations. byu.edu
Integration with Bioorthogonal Chemical Ligation Techniques
Bioorthogonal chemical ligation reactions are a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The integration of this compound with these techniques opens up possibilities for the site-specific labeling and modification of peptides and proteins in complex biological environments.
After incorporation into a peptide and deprotection of the aminomethyl group, this functionality can be further derivatized with a bioorthogonal handle, such as an azide (B81097) or an alkyne. This allows the resulting peptide to be chemoselectively ligated to another molecule bearing a complementary bioorthogonal group, for example, through a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or a strain-promoted azide-alkyne cycloaddition.
Key Research Areas:
Site-Specific Labeling: Peptides containing a (4-aminomethylphenyl)acetic acid residue derivatized with a bioorthogonal group can be used for the site-specific attachment of fluorophores, imaging agents, or drug molecules.
In Situ Assembly of Complex Constructs: Bioorthogonal ligation can be used to assemble larger and more complex biomolecular constructs in vitro or potentially in vivo, where the peptide containing the modified (4-aminomethylphenyl)acetic acid serves as a key building block.
Advancements in Automated Synthesis Protocols for Complex Constructs
The synthesis of complex peptide constructs, including those containing multiple non-natural building blocks like this compound, is greatly facilitated by advancements in automated solid-phase peptide synthesis. beilstein-journals.orgspringernature.com Modern automated synthesizers, often equipped with microwave capabilities, allow for the efficient and reliable production of peptides with a high degree of complexity and purity. nih.govnih.gov
The development of optimized protocols for the incorporation of this compound in automated synthesis is crucial for its widespread application. This includes the fine-tuning of coupling reagents, reaction times, and washing steps to ensure high coupling efficiency and minimize side reactions. uci.edu
Key Advancements:
High-Throughput Synthesis: Automated synthesizers enable the parallel synthesis of multiple peptide sequences, facilitating the rapid screening of peptide libraries containing (4-aminomethylphenyl)acetic acid to identify candidates with optimal activity.
Real-Time Monitoring: Some advanced automated synthesizers incorporate real-time monitoring of the Fmoc deprotection step, allowing for the optimization of reaction times and ensuring the complete removal of the protecting group before the next coupling cycle. nih.gov
Specialized Reagent Formulations: The development of specialized coupling reagents and solvent systems tailored for the efficient incorporation of sterically hindered or otherwise "difficult" amino acids, including derivatives of (4-aminomethylphenyl)acetic acid, is an ongoing area of research.
Analytical and Quality Control Considerations in Research Synthesis
Purity Assessment of Fmoc-(4-aminomethylphenyl)acetic acid Building Blocks
The quality of the this compound building block is paramount to the successful synthesis of the target peptide or conjugate. Even seemingly minor impurities can lead to significant side reactions, truncated sequences, and difficulties in purification.
During the synthesis of Fmoc-protected amino acids, several process-related impurities can be introduced. Two of the most detrimental are residual acetic acid and the presence of the free amino acid.
Acetic Acid: This impurity is particularly problematic as it can act as a capping agent during solid-phase peptide synthesis (SPPS), leading to the termination of the growing peptide chain. sigmaaldrich.commerckmillipore.com Even trace amounts of acetic acid can have a significant impact due to its low molecular weight and high reactivity. sigmaaldrich.commerck-lifescience.com.tw The detection of acetic acid is challenging; it is often invisible in standard High-Performance Liquid Chromatography (HPLC) analysis and difficult to quantify in trace amounts by 1H NMR. sigmaaldrich.commerckmillipore.commerck-lifescience.com.tw Specialized quantitative methods are therefore required to determine its presence. sigmaaldrich.commerckmillipore.com The primary source of acetic acid contamination is often the hydrolysis of ethyl acetate (B1210297), a common solvent used in the preparation and crystallization of Fmoc-amino acids. sigmaaldrich.commerckmillipore.com Mitigation of acetic acid contamination involves careful control of the manufacturing process and rigorous purification of the final this compound product. echemi.com
Free Amino Acid: The presence of the unprotected (4-aminomethylphenyl)acetic acid can arise from an incomplete reaction during the introduction of the Fmoc protecting group. sigmaaldrich.com This impurity can lead to the insertion of multiple units of the amino acid into the peptide chain. nih.gov Furthermore, the free amine can compromise the long-term storage stability of the Fmoc-protected amino acid by promoting the autocatalytic cleavage of the Fmoc group. nih.gov While thin-layer chromatography (TLC) has been used for detection, it is often considered an inaccurate, semi-quantitative method. sigmaaldrich.comnih.gov More precise and quantitative analysis is typically achieved through gas chromatography (GC)-based methods. sigmaaldrich.comnih.gov To minimize the impact of this impurity, purification of the Fmoc-amino acid building block is essential before its use in peptide synthesis. ajpamc.com
Table 1: Common Impurities in Fmoc-Amino Acid Building Blocks and their Impact
| Impurity | Source | Impact on Peptide Synthesis | Preferred Detection Method |
|---|---|---|---|
| Acetic Acid | Residual solvent (e.g., ethyl acetate) hydrolysis sigmaaldrich.commerckmillipore.com | Chain termination (capping) sigmaaldrich.commerckmillipore.com | Specialized quantitative assays sigmaaldrich.commerckmillipore.com |
| Free Amino Acid | Incomplete Fmoc protection reaction sigmaaldrich.com | Multiple insertions, reduced storage stability nih.gov | Quantitative GC-based methods sigmaaldrich.comnih.gov |
| Dipeptides | Unwanted carboxyl activation during Fmoc introduction nih.gov | Insertion of an extra amino acid unit | HPLC nih.gov |
| β-Alanine derivatives | Lossen-type rearrangement of the activating agent nih.gov | Insertion of β-alanine into the peptide chain | HPLC nih.gov |
Chromatographic and Spectroscopic Characterization of Synthesized Peptides and Conjugates
Once the peptide or conjugate has been synthesized using this compound, a suite of analytical techniques is employed to confirm its identity, purity, and structural integrity.
HPLC, particularly reversed-phase HPLC (RP-HPLC), is an indispensable tool for the analysis of synthetic peptides. researchgate.net It is routinely used to assess the purity of the crude product and to monitor the progress of purification. ajpamc.comresearchgate.net By comparing the retention time of the synthesized peptide with that of a known standard, HPLC can help to confirm its identity. The peak area of the main product relative to the total area of all peaks provides a quantitative measure of its purity. sigmaaldrich.com It is crucial to employ optimized HPLC methods that can effectively separate the target peptide from any synthesis-related impurities, such as truncated or deletion sequences. sigmaaldrich.commerckmillipore.com
Mass spectrometry (MS) is a powerful technique for the definitive identification of synthesized peptides and conjugates. nih.gov It provides a precise measurement of the molecular weight of the molecule, which can be compared to the theoretically calculated mass. nih.goviupac.org Any significant deviation between the experimental and theoretical mass may indicate incomplete deprotection, modifications, or the presence of impurities. nih.gov Tandem mass spectrometry (MS/MS) can be further employed to obtain sequence information and confirm the correct order of amino acids, as well as to characterize any modifications or conjugations involving the (4-aminomethylphenyl)acetic acid moiety. nih.gov
UV-Vis spectroscopy is a valuable tool in the context of Fmoc-containing compounds. The fluorenyl group of the Fmoc moiety has a characteristic UV absorbance, which is widely used to monitor the deprotection steps during solid-phase peptide synthesis. researchgate.netmostwiedzy.pl The cleavage of the Fmoc group with a base like piperidine (B6355638) releases dibenzofulvene, which forms an adduct with a strong absorbance around 301 nm, allowing for quantitative determination of the reaction progress. mostwiedzy.plnih.gov While photoisomerization is not a primary characteristic of the this compound itself, UV-Vis spectroscopy would be an essential technique to study the photophysical properties of any photosensitive conjugates prepared using this linker. researchgate.netnih.gov
Table 2: Key Analytical Techniques for Characterization
| Technique | Application | Information Obtained |
|---|---|---|
| HPLC | Purity assessment and identity confirmation sigmaaldrich.commerckmillipore.com | Retention time, peak purity, quantitative analysis of impurities |
| Mass Spectrometry | Molecular weight determination and structural confirmation nih.goviupac.org | Precise molecular mass, amino acid sequence, characterization of modifications |
| UV-Vis Spectroscopy | Monitoring of Fmoc-deprotection, photophysical studies researchgate.netmostwiedzy.pl | Absorbance spectra for quantitative analysis and characterization of chromophores |
Methodological Advancements in Analytical Characterization of Complex Products
The increasing complexity of synthetic peptides and their conjugates necessitates continuous improvements in analytical methodologies. For instance, the development of highly optimized HPLC methods, often in conjunction with mass spectrometry (LC-MS), allows for better resolution and identification of closely related impurities. merckmillipore.com There has been a clear shift from qualitative or semi-quantitative methods, such as TLC, to more accurate and reproducible quantitative techniques like GC-based assays for the analysis of impurities in the starting materials. merckmillipore.com These advancements in analytical chemistry are crucial for ensuring the quality and consistency of complex molecules synthesized using this compound, particularly for demanding applications in research and development.
Conclusion and Future Directions
Summary of Research Significance and Impact
The primary significance of Fmoc-(4-aminomethylphenyl)acetic acid lies in its application in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group for the α-amine of an amino acid, which is a cornerstone of modern peptide synthesis due to its mild deprotection conditions, contrasting with the harsh acidic conditions required in older Boc/Benzyl methodologies. nih.goviris-biotech.de This compound serves as a crucial, non-canonical building block, allowing for the introduction of a flexible linker or spacer arm within a peptide sequence.
Its impact is evident in several key areas:
Drug Development: The compound is utilized in the design and synthesis of peptide-based therapeutics. Incorporating this linker can influence the stability, bioavailability, and conformational properties of bioactive peptides. chemimpex.com
Bioconjugation: It facilitates the attachment of peptides to other molecules, such as proteins, antibodies, or nanoparticles. chemimpex.com This is particularly relevant in the construction of targeted drug delivery systems, like antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody. chemimpex.comnih.gov
Diagnostics: The linker properties of this molecule are applied in creating biosensors and other diagnostic tools where precise spatial arrangement of components is necessary. chemimpex.com
The widespread adoption of Fmoc-SPPS for both academic research and the multi-ton industrial production of therapeutic peptides underscores the importance of high-quality, specialized building blocks like this compound. nih.govaltabioscience.com
Unexplored Methodological Developments and Synthetic Challenges
Despite the maturity of Fmoc-SPPS, several challenges and areas for methodological development remain, particularly concerning unnatural amino acids like this compound.
Synthetic Challenges:
Purity of Building Blocks: The synthesis of the compound itself must yield a product of exceptionally high purity. Contaminants such as free amino acids or residual acetic acid from the manufacturing process can act as chain terminators during SPPS, drastically reducing the yield of the target peptide. nih.gov For reliable synthesis, acetate (B1210297) levels below 0.02% are often required. nih.gov
Scalability and Cost: While standard Fmoc-amino acids are now produced economically at scale, the synthesis of non-canonical amino acids can be expensive and difficult to scale up. altabioscience.comnih.gov Developing more efficient, cost-effective, and scalable synthetic routes for these specialized reagents is an ongoing challenge. rsc.org
Side Reactions: The introduction of any Fmoc-protected amino acid into a growing peptide chain can be complicated by sequence-dependent issues, such as aggregation of the protected peptide on the solid support, which hinders reagent access and lowers coupling efficiency. nih.gov While not specific to this single compound, developing predictive models and mitigation strategies for such "difficult sequences" is a major area of research. nih.gov
Unexplored Methodological Developments:
Novel Deprotection Reagents: The standard reagent for Fmoc removal is piperidine (B6355638), which is toxic and a controlled substance. iris-biotech.de Research into alternative, less hazardous bases like 4-methylpiperidine (B120128) is ongoing, but further development of even milder or more efficient deprotection cocktails could enhance the synthesis of sensitive or complex peptides. iris-biotech.de
Late-Stage Functionalization: An emerging area is the late-stage functionalization of fully assembled peptides. This involves incorporating a versatile building block into a peptide and then chemically modifying it on the solid support. Developing new reactions compatible with the solid phase and the diverse functional groups in a peptide could expand the utility of linkers like this compound. nih.gov
Improved Synthetic Strategies: New methods for the synthesis of unnatural amino acids are continuously being explored, moving beyond classical approaches to include techniques like electrocatalytic cross-coupling, which may offer milder conditions and broader functional group tolerance. bioascent.com Applying such innovative methods to the synthesis of this compound and its derivatives could represent a significant methodological advance.
Potential for Novel Chemical Biology Tools and Research Reagents
The unique structure of this compound makes it an attractive starting point for the development of new tools for chemical biology.
Probes for Biological Systems: By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinking agents to the phenyl ring or the terminal acid group, this compound can be used to generate peptide-based probes. Such probes are invaluable for studying protein-protein interactions, enzyme activity, and cellular localization. The mild conditions of Fmoc chemistry are particularly suitable for synthesizing peptides containing sensitive post-translational modifications (PTMs), which are crucial for creating probes that mimic natural signaling molecules. nih.gov
Scaffolds for Peptidomimetics: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. rsc.org this compound can serve as a rigid or semi-rigid scaffold to constrain the conformation of a peptide chain, potentially enhancing its binding affinity and specificity for a biological target.
Components of Antibody-Drug Conjugates (ADCs): The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. The stability of the linker is paramount to ensure the drug is only released at the target site. The phenylacetic acid moiety of this compound could be incorporated into novel linker designs, potentially offering different release kinetics or stability profiles compared to existing linkers. nih.govnih.gov The ability to synthesize ADCs with a precise drug-to-antibody ratio (DAR) and defined conjugation sites is a key goal in the field, which relies on the availability of specialized, functionalized building blocks. nih.gov
Future Interdisciplinary Research Opportunities in Materials Science and Biotechnology
The application of peptides and peptide-derived molecules is expanding beyond medicine into materials science and biotechnology, opening new avenues for compounds like this compound.
Peptide-Based Biomaterials: There is a rapidly growing interest in self-assembling peptides for the creation of novel biomaterials such as hydrogels, nanofibers, and 3D scaffolds for tissue engineering and controlled drug release. nih.govnih.gov The Fmoc group itself is known to drive the self-assembly of amino acids and short peptides into such nanostructures. rsc.org Incorporating this compound into peptide sequences could be used to tune the mechanical, structural, and functional properties of these materials. For instance, the phenyl ring can participate in π-stacking interactions, influencing the morphology of the resulting nanofibers. chemimpex.comchemimpex.com
Functionalized Surfaces: Peptides can be grafted onto surfaces to create materials with specific biological activities, such as promoting cell adhesion or preventing biofouling. This compound could act as a stable linker to attach peptides to polymer or inorganic surfaces, creating functionalized materials for medical implants, biosensors, or bioseparation devices.
Biotechnology and Synthetic Biology: In biotechnology, there is a continuous need for new reagents to label, purify, and manipulate proteins and other biomolecules. The ability to incorporate this unnatural amino acid into recombinantly expressed proteins could provide a unique chemical handle for site-specific modification using bio-orthogonal chemistry. Furthermore, its use in the synthesis of peptide nucleic acids (PNAs), which are DNA mimics with applications in diagnostics and antisense therapy, represents another interdisciplinary frontier. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 176504-01-1 | wuxiapptec.com |
| Molecular Formula | C₂₄H₂₁NO₄ | wuxiapptec.com |
| Molecular Weight | 387.43 g/mol | wuxiapptec.com |
| Appearance | White to off-white crystalline powder | chemimpex.com |
| Purity | ≥ 95-98% | chemimpex.comwuxiapptec.com |
Q & A
Q. What is the role of the Fmoc group in Fmoc-(4-aminomethylphenyl)acetic acid during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections like Boc or Trt. This orthogonal protection strategy ensures selective deprotection, enabling sequential peptide elongation .
Q. How can I characterize the purity and structure of this compound?
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity. Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) resolves impurities .
- NMR : H and C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm structural integrity. Key signals include aromatic protons (δ 7.2–7.8 ppm) and the Fmoc carbonyl (δ ~155 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ ion) .
Q. What solvents are suitable for dissolving this compound?
The compound is typically soluble in polar aprotic solvents (DMF, DMSO) or aqueous acetic acid (1–5%). For SPPS, dissolve in DMF at 0.1–0.3 M concentrations to ensure efficient coupling .
Advanced Research Questions
Q. How can I optimize coupling efficiency of this compound in sterically hindered environments?
- Extended Coupling Time : Use double coupling (30–60 minutes per cycle) with elevated temperatures (75°C) to overcome steric hindrance .
- Activators : Employ DIC/Oxyma Pure (1:1 molar ratio) for superior activation and reduced racemization compared to HOBt/DIC .
- Microwave Assistance : Microwave-assisted SPPS enhances reaction kinetics in challenging sequences .
Q. What strategies mitigate racemization during Fmoc removal or coupling steps?
- Low-Temperature Deprotection : Perform Fmoc deprotection at 0–4°C to minimize base-induced racemization .
- Chiral Auxiliaries : Incorporate pseudo-proline dipeptides or backbone-protected residues to stabilize transition states .
Q. How do I resolve contradictions in synthetic yields for this compound derivatives?
- Case Study : A two-step synthesis (deprotection + Fmoc protection) yielded 42% in one protocol . Troubleshoot by:
- Verifying deprotection completion via TLC or LC-MS.
- Optimizing stoichiometry (1.2–1.5 eq Fmoc-OSu) and reaction time (30–60 minutes) .
- Using scavengers (e.g., 2% H₂O in DMF) to quench excess reagents .
Q. How can I ensure chiral purity when synthesizing this compound-containing peptides?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer separation .
- Circular Dichroism (CD) : Monitor α-helix or β-sheet formation to detect conformational anomalies caused by racemization .
Q. What are the compatibility considerations for this compound with other protecting groups?
- Orthogonal Protection : Pair Fmoc with acid-labile groups (Boc, Trt) or photolabile protections (NVOC) for multi-step syntheses .
- Side-Chain Stability : Avoid strong acids (TFA >50%) if using tert-butyl esters or ethers .
Applications in Advanced Research
Q. How is this compound utilized in peptide-based drug discovery?
Q. Can this compound be integrated into biomaterials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
